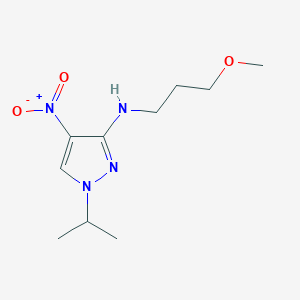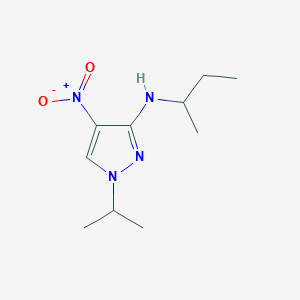
3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
Descripción general
Descripción
3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1431966-50-5 . It has a molecular weight of 191.62 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride consists of a pyrazole ring attached to a propanoic acid group. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a powder at room temperature . It has a molecular weight of 191.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación
Xanthine Oxidoreductase Inhibition
Compounds structurally related to 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, such as Y-700, have been studied for their potent inhibitory effects on xanthine oxidoreductase (XOR). Y-700, specifically, demonstrates mixed-type inhibition of the enzyme, suggesting potential therapeutic applications in conditions like hyperuricemia, where XOR plays a crucial role (Fukunari et al., 2004).
Neuroprotection in Ischemia
Another area of research involves the exploration of compounds for their neuroprotective effects in cerebral ischemia models. YM90K, a novel AMPA/kainate receptor antagonist, has shown significant reduction in the volume of ischemic damage in animal models, indicating potential applications in stroke therapy and neuroprotection (Yatsugi et al., 1996).
Cytoprotective Effects
Research into cytoprotective agents has led to the identification of compounds like 4,6-bis(1H-pyrazol-1-yl)pyrimidine, which exhibit potent inhibitory effects on HCI.ethanol-induced gastric lesions in rats. These findings suggest potential applications in the development of new cytoprotective drugs for the treatment of gastric mucosal ulcers (Ikeda et al., 1997).
Antiulcer Activity
The synthesis and study of pyrimidine derivatives related to known antiulcer compounds have uncovered molecules with significant cytoprotective antiulcer activity. These findings open avenues for the development of new therapeutic agents for ulcer treatment (Ikeda et al., 1996).
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition
Investigations into novel small-molecule inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) have identified compounds like JNJ-42041935. These inhibitors have shown promise in preclinical models for the treatment of anemia and other conditions where HIF-PHD plays a role, indicating a potential therapeutic pathway for diseases involving hypoxia response (Barrett et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .
Mecanismo De Acción
Target of Action
Pyrazoline derivatives, which share a similar structure, have been reported to interact with various biological targets
Mode of Action
It’s known that pyrazoline derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in nerve impulse transmission .
Biochemical Pathways
For example, some pyrazoline derivatives have been found to affect oxidative stress pathways by reducing the formation of reactive oxygen species .
Result of Action
Some pyrazoline derivatives have been found to reduce the activity of acetylcholinesterase, leading to changes in nerve impulse transmission .
Propiedades
IUPAC Name |
3-(4-aminopyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5-3-8-9(4-5)2-1-6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOVEKVIBXTIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride | |
CAS RN |
1431966-50-5 | |
| Record name | 1H-Pyrazole-1-propanoic acid, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047623.png)







![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3047640.png)
